An In-depth Technical Guide to 4-Chloro-2,3-dihydroisoindol-1-one: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2,3-dihydroisoindol-1-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Chloro-2,3-dihydroisoindol-1-one (CAS No. 871723-37-4) is a halogenated heterocyclic compound featuring the isoindolinone scaffold. This scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant pharmaceuticals. The introduction of a chlorine atom on the benzene ring offers a strategic point for chemical modification, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral data, and the potential applications of 4-Chloro-2,3-dihydroisoindol-1-one for researchers and professionals in the field of drug development.
Introduction and Significance
The isoindolinone core is a bicyclic lactam that forms the structural basis for a variety of biologically active molecules. Its rigid framework can effectively project substituents into three-dimensional space to interact with biological targets, such as enzymes and receptors. Notable drugs containing the broader isoindolinone or related phthalimide core include the immunomodulator lenalidomide and the diuretic chlorthalidone.
4-Chloro-2,3-dihydroisoindol-1-one serves as a key building block in medicinal chemistry.[1] The presence of the chloro substituent at the 4-position is of particular strategic importance. It not only influences the electronic properties of the aromatic ring but also provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the isoindolinone core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. This compound is particularly noted as a key intermediate in the development of kinase inhibitors for cancer treatment and for the preparation of functionalized isoindoline derivatives with potential activity in central nervous system (CNS) disorders.[1]
Physicochemical and Spectroscopic Properties
While experimentally determined data for some physical properties of 4-Chloro-2,3-dihydroisoindol-1-one are not consistently reported in publicly available literature, its fundamental properties can be tabulated. Spectroscopic data, crucial for its identification and characterization, can be predicted based on its chemical structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871723-37-4 | [2] |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not consistently reported | [4] |
| Boiling Point | Not consistently reported | [4] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | - |
| SMILES | C1c2c(ccc(c2)Cl)C(=O)N1 | [3] |
| InChI | 1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | [4] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 4-Chloro-2,3-dihydroisoindol-1-one, based on established principles of organic spectroscopy.
In a solvent like DMSO-d₆, the following proton signals are anticipated:
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Aromatic Protons (3H): The three protons on the chlorinated benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electron-withdrawing effects of the chlorine and the annulated lactam ring, these protons would be deshielded. Their splitting pattern will be complex due to their coupling with each other.
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Methylene Protons (2H): The two protons of the CH₂ group adjacent to the nitrogen atom would likely appear as a singlet around δ 4.0-4.5 ppm.
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Amide Proton (1H): The N-H proton of the lactam would appear as a broad singlet, likely in the region of δ 8.0-9.0 ppm, and its chemical shift would be dependent on the solvent and concentration.
The predicted carbon signals for 4-Chloro-2,3-dihydroisoindol-1-one are:
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Carbonyl Carbon (C=O): This would be the most deshielded carbon, appearing around δ 165-175 ppm.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom would have its chemical shift influenced by the halogen's inductive and resonance effects.
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Methylene Carbon (CH₂): The carbon of the methylene group is expected to appear in the range of δ 40-50 ppm.
Key absorption bands anticipated in the IR spectrum include:
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N-H Stretch: A moderate to strong absorption band around 3200-3300 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 167. A characteristic [M+2]⁺ peak at m/z = 169 with an intensity of approximately one-third of the molecular ion peak would be present, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO, Cl, and potentially cleavage of the lactam ring.
Synthesis and Reactivity
While specific patented syntheses for 4-Chloro-2,3-dihydroisoindol-1-one are not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the isoindolinone core.
Proposed Synthetic Pathway
A logical approach to the synthesis of 4-Chloro-2,3-dihydroisoindol-1-one involves the reductive cyclization of a suitable precursor, such as 3-chloro-2-cyanobenzoic acid or its corresponding ester.
Caption: Proposed synthetic pathway for 4-Chloro-2,3-dihydroisoindol-1-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on well-established organic chemistry principles.
Step 1: Benzylic Bromination of 3-Chloro-2-methylbenzoic acid
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To a solution of 3-chloro-2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Reflux the reaction mixture under inert atmosphere, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to yield crude 3-chloro-2-(bromomethyl)benzoic acid, which can be purified by recrystallization.
Step 2: Ammonolysis and Intramolecular Cyclization
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Dissolve the crude 3-chloro-2-(bromomethyl)benzoic acid in a suitable solvent, such as aqueous ammonia or an alcoholic solution of ammonia.
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Stir the reaction mixture at room temperature or with gentle heating. The ammonia will displace the bromide and the resulting amine will undergo intramolecular cyclization with the carboxylic acid to form the lactam.
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Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 4-Chloro-2,3-dihydroisoindol-1-one.
Reactivity and Further Functionalization
The chemical reactivity of 4-Chloro-2,3-dihydroisoindol-1-one is dominated by two key features: the chloro-substituted aromatic ring and the lactam nitrogen.
Caption: Key reactivity pathways for 4-Chloro-2,3-dihydroisoindol-1-one.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 4-position, providing a powerful tool for generating diverse libraries of compounds for biological screening.
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N-Functionalization: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated. This allows for the introduction of various substituents on the nitrogen atom, which can modulate the compound's physicochemical properties and its interaction with biological targets.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 4-Chloro-2,3-dihydroisoindol-1-one lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoindolinone scaffold can serve as such a core, and the ability to functionalize the 4-position allows for the introduction of substituents that can interact with specific residues in the kinase active site, leading to improved potency and selectivity.
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CNS-Active Agents: The rigid structure of the isoindolinone core is also found in compounds targeting the central nervous system. The ability to modify the scaffold at both the 4-position and the nitrogen atom allows for the fine-tuning of properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.
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Fragment-Based Drug Discovery: As a relatively small and rigid molecule with a reactive handle, 4-Chloro-2,3-dihydroisoindol-1-one can be used in fragment-based drug discovery campaigns. The isoindolinone core can serve as a starting point for fragment elaboration, where the chloro group allows for the systematic growth of the fragment into a more potent lead compound.
Safety and Handling
Based on available safety data, 4-Chloro-2,3-dihydroisoindol-1-one is associated with the following hazard statements:
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H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H332: Harmful if inhaled.[3]
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H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
4-Chloro-2,3-dihydroisoindol-1-one is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its strategic placement of a chlorine atom on the privileged isoindolinone scaffold provides a key point for diversification, making it an important tool for medicinal chemists. While detailed experimental data for this specific compound is sparse in the public literature, its properties and reactivity can be reliably predicted based on established chemical principles. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel drug candidates.
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